molecular formula C15H15N3 B582146 1-ethyl-2-phenyl-1H-benzo[d]imidazol-5-amine CAS No. 1260883-06-4

1-ethyl-2-phenyl-1H-benzo[d]imidazol-5-amine

Cat. No. B582146
CAS RN: 1260883-06-4
M. Wt: 237.306
InChI Key: NQJGWRPADRIZCY-UHFFFAOYSA-N
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Description

“1-ethyl-2-phenyl-1H-benzo[d]imidazol-5-amine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show a broad range of chemical and biological properties and have become an important synthon in the development of new drugs .


Synthesis Analysis

The synthesis of imidazole derivatives has been a topic of interest in recent years. For instance, Yadav et al. synthesized 2-((1-benzoyl-1H-benzo[d]imidazol-2-yl) thio)-N-(substituted phenyl) acetamide . The reaction conditions were mild enough for the inclusion of a variety of functional groups including, aryl halides as well as aromatic and saturated heterocycles .

properties

IUPAC Name

1-ethyl-2-phenylbenzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3/c1-2-18-14-9-8-12(16)10-13(14)17-15(18)11-6-4-3-5-7-11/h3-10H,2,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQJGWRPADRIZCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)N)N=C1C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-2-phenyl-1H-benzo[d]imidazol-5-amine

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